N~5~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno[2,3-c]pyrazole moiety, and various functional groups such as chloro, dimethyl, and trifluoromethyl groups.
Preparation Methods
The synthesis of N5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves multiple steps. One common method is the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . The process typically includes the following steps:
Formation of Intermediates: The initial step involves the preparation of intermediates through reactions such as cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Nucleophilic Addition–Elimination: The intermediates undergo nucleophilic addition–elimination reactions with hydrazine derivatives like salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine.
Final Product Formation: The final product is obtained after purification and verification using techniques such as elemental microanalysis, FTIR, and 1H NMR.
Chemical Reactions Analysis
N~5~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of N5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in the survival and proliferation of pathogens. For example, it has been shown to inhibit the enzyme Lm-PTR1, which is crucial for the survival of Leishmania parasites . The trifluoromethyl group in the compound enhances its binding affinity and potency by forming hydrogen bonds with the target proteins .
Comparison with Similar Compounds
N~5~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: This compound has a simpler structure and is used in various chemical reactions and industrial applications.
N-alkylated pyrazolyl compounds: These compounds are synthesized via condensation reactions and have applications in catalysis and coordination chemistry.
The uniqueness of N5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE lies in its complex structure and diverse pharmacological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5OS/c1-7-11(16)8(2)24(21-7)5-4-20-13(25)10-6-9-12(15(17,18)19)22-23(3)14(9)26-10/h6H,4-5H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTWUQKDOYGNKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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